molecular formula C21H19N3O4S2 B2383601 (4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone CAS No. 325851-09-0

(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone

Cat. No.: B2383601
CAS No.: 325851-09-0
M. Wt: 441.52
InChI Key: XOXPIQJVWKSZEL-UHFFFAOYSA-N
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Description

(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone is a complex organic compound that features a morpholinosulfonyl group attached to a phenyl ring, and a prop-2-yn-1-ylthio group attached to a benzo[d]imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone typically involves multiple steps:

    Formation of the benzo[d]imidazole core: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the prop-2-yn-1-ylthio group: This step involves the reaction of the benzo[d]imidazole derivative with a prop-2-yn-1-ylthiol compound, often in the presence of a base such as potassium carbonate.

    Attachment of the morpholinosulfonyl group: The final step involves the sulfonylation of the phenyl ring with morpholinosulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholinosulfonyl group.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The phenyl and benzo[d]imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, it can be used to study enzyme inhibition and protein interactions due to its complex structure.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

What sets (4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone apart is the presence of both the morpholinosulfonyl and prop-2-yn-1-ylthio groups, which confer unique chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-2-15-29-21-22-18-5-3-4-6-19(18)24(21)20(25)16-7-9-17(10-8-16)30(26,27)23-11-13-28-14-12-23/h1,3-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXPIQJVWKSZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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